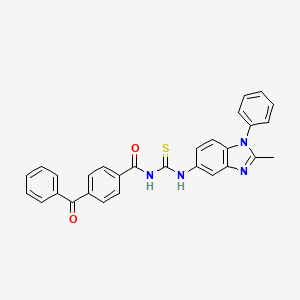

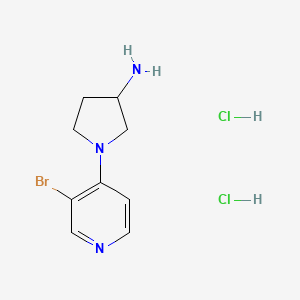

![molecular formula C13H14ClF3N4OS B2436969 Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroéthyl)pipérazin-1-yl)méthanone chlorhydrate CAS No. 1421532-50-4](/img/structure/B2436969.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroéthyl)pipérazin-1-yl)méthanone chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C13H14ClF3N4OS and its molecular weight is 366.79. The purity is usually 95%.

BenchChem offers high-quality Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Le motif BTZ sert d'accepteur d'électrons robuste dans le photovoltaïque organique (OPV). Les chercheurs ont exploré son incorporation dans des systèmes D–A (donneur–accepteur), où il améliore la séparation de charge et facilite une conversion énergétique efficace .

- Les chercheurs ont utilisé des composés à base de BTZ pour l'imagerie des gouttelettes lipidiques, des mitochondries et des membranes plasmiques .

- La photocatalyse redox, utilisant la lumière comme réactif « sans trace », a pris de l'importance. Les photocatalyseurs à base de BTZ pourraient offrir des alternatives durables aux catalyseurs à base de métaux précieux .

- Ces matériaux trouvent des applications dans les transistors à couches minces organiques (OTFT), les cellules photovoltaïques organiques (OPV) et les diodes électroluminescentes (LED) .

- Le 4,7-dibromobenzo[c][1,2,5]thiadiazole, un dérivé du BTZ, a été utilisé dans des réactions de couplage croisé pour créer des polymères correspondants .

Photovoltaïque et cellules solaires organiques

Capteurs fluorescents et sondes de bio-imagerie

Photocatalyse et chimie durable

Polymères semi-conducteurs fonctionnels et transistors à couches minces

Réactions de couplage croisé et synthèse de polymères

Accès direct aux dérivés de BTZ substitués de manière asymétrique

En résumé, le BTZ et ses dérivés sont prometteurs dans divers domaines, de la conversion d'énergie solaire à la bio-imagerie et à la catalyse durable. Les chercheurs continuent d'explorer leur potentiel, visant à débloquer de nouvelles applications et à faire progresser la compréhension scientifique . 🌟

Mécanisme D'action

Target of Action

Thiadiazole derivatives have been reported to target various proteins such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It’s known that the fluorescence quenching ability of similar compounds can be attributed to both energy and electron transfer processes as well as electrostatic interactions between the hydroxyl group of the compound and the lewis basic n-donor sites of the ligand .

Biochemical Pathways

Thiadiazole derivatives have been reported to affect various biochemical pathways related to their protein targets .

Pharmacokinetics

Some thiadiazole derivatives have been reported to have good pharmacokinetics and drug-likeness behaviors .

Result of Action

Similar compounds have shown activity comparable to that of cisplatin in huh-7 cells .

Action Environment

The storage temperature for similar compounds is typically 2-8°c, suggesting that temperature could influence the stability of the compound .

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, some thiadiazole derivatives have been found to inhibit protein tyrosine phosphatase 1B (PTP1B) and SHP2 .

Cellular Effects

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Molecular Mechanism

It is known that compounds with similar structures can interact with biomolecules through both energy and electron transfer processes .

Temporal Effects in Laboratory Settings

It is known that compounds with similar structures can be used in Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Metabolic Pathways

Compounds with similar structures have been found to participate in aromatic nucleophilic substitution reactions and in Suzuki–Miyaura and Stille palladium-catalyzed cross-coupling reactions .

Transport and Distribution

It is known that compounds with similar structures can form ground-state fluorescence-quenched complexes due to the electrostatic interactions between the hydroxyl group of the compound and the Lewis basic N-donor sites of the ligand .

Subcellular Localization

Compounds with similar structures have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Propriétés

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4OS.ClH/c14-13(15,16)8-19-3-5-20(6-4-19)12(21)9-1-2-10-11(7-9)18-22-17-10;/h1-2,7H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNXNGHXOQVGKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C(=O)C2=CC3=NSN=C3C=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2436886.png)

methyl}-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2436892.png)

![1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2436894.png)

![N-cyclopentyl-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2436895.png)

![N-(3,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2436906.png)

![4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2436908.png)